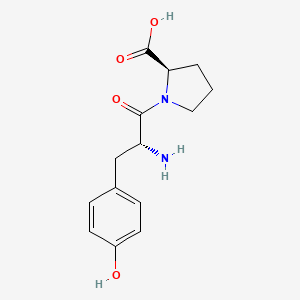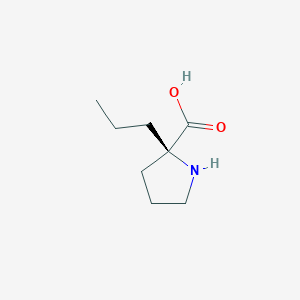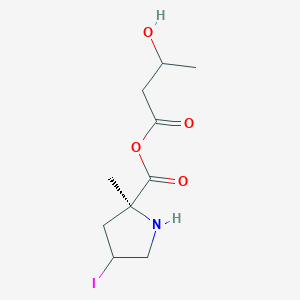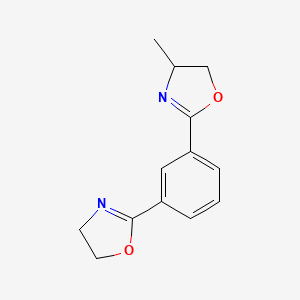
D-Tyrosyl-D-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(®-2-Amino-3-(4-hydroxyphenyl)propanoyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various scientific fields. This compound is characterized by the presence of an amino group, a hydroxyphenyl group, and a pyrrolidine ring, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(®-2-Amino-3-(4-hydroxyphenyl)propanoyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-Amino-3-(4-hydroxyphenyl)propanoic acid and pyrrolidine-2-carboxylic acid.
Coupling Reaction: The amino group of ®-2-Amino-3-(4-hydroxyphenyl)propanoic acid is coupled with the carboxyl group of pyrrolidine-2-carboxylic acid using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of ®-1-(®-2-Amino-3-(4-hydroxyphenyl)propanoyl)pyrrolidine-2-carboxylic acid may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation reactions to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines or amides.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-1-(®-2-Amino-3-(4-hydroxyphenyl)propanoyl)pyrrolidine-2-carboxylic acid is used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and as a ligand in receptor binding studies.
Medicine
Industry
In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-1-(®-2-Amino-3-(4-hydroxyphenyl)propanoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. The amino and hydroxyphenyl groups play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The pyrrolidine ring provides structural stability and enhances the binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-1-((S)-2-Amino-3-(4-hydroxyphenyl)propanoyl)pyrrolidine-2-carboxylic acid
- ®-1-((S)-2-Amino-3-(4-hydroxyphenyl)propanoyl)pyrrolidine-2-carboxylic acid
- (S)-1-(®-2-Amino-3-(4-hydroxyphenyl)propanoyl)pyrrolidine-2-carboxylic acid
Uniqueness
The unique aspect of ®-1-(®-2-Amino-3-(4-hydroxyphenyl)propanoyl)pyrrolidine-2-carboxylic acid lies in its specific stereochemistry, which imparts distinct biological and chemical properties. This stereochemistry is crucial for its interaction with chiral environments in biological systems, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
821776-10-7 |
|---|---|
Formule moléculaire |
C14H18N2O4 |
Poids moléculaire |
278.30 g/mol |
Nom IUPAC |
(2R)-1-[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H18N2O4/c15-11(8-9-3-5-10(17)6-4-9)13(18)16-7-1-2-12(16)14(19)20/h3-6,11-12,17H,1-2,7-8,15H2,(H,19,20)/t11-,12-/m1/s1 |
Clé InChI |
VNYDHJARLHNEGA-VXGBXAGGSA-N |
SMILES isomérique |
C1C[C@@H](N(C1)C(=O)[C@@H](CC2=CC=C(C=C2)O)N)C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(3-Aminopropyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B15210192.png)




![4-(Benzo[g]quinolin-4-ylamino)-2-((diethylamino)methyl)phenol](/img/structure/B15210229.png)

![[1,3]Dioxolo[4,5-d]pyrrolo[1,2-b]isoxazole](/img/structure/B15210240.png)


![[Bis(acetylacetone)ethylenediiminato]copper](/img/structure/B15210251.png)
